1-(4-Amino-4-methylcyclohexyl)ethanone
Description
1-(4-Amino-4-methylcyclohexyl)ethanone (CAS: 144647-22-3) is a cyclohexane-derived ketone with a molecular formula of C₉H₁₇NO. Its structure features a trans-configuration, where the amino (-NH₂) and methyl (-CH₃) groups occupy equatorial positions on the cyclohexyl ring, while the acetyl (-COCH₃) group is axial . This stereochemistry influences its physicochemical properties, such as solubility and reactivity. The compound is primarily utilized as a synthetic intermediate in pharmaceuticals and coordination chemistry due to its ability to form stable metal complexes and participate in condensation reactions .
Properties
CAS No. |
144647-21-2 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(4-amino-4-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)8-3-5-9(2,10)6-4-8/h8H,3-6,10H2,1-2H3 |
InChI Key |
QCBDMXFNZSFFQX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC(CC1)(C)N |
Canonical SMILES |
CC(=O)C1CCC(CC1)(C)N |
Synonyms |
Ethanone, 1-(4-amino-4-methylcyclohexyl)-, cis- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl vs.
- Functional Groups: The amino group in this compound facilitates hydrogen bonding and metal coordination, whereas chloro or methoxy substituents in analogs like 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone enhance electrophilic reactivity .
Physicochemical Properties
Melting Points and Solubility:
- This compound: Melting point data is unavailable, but its trans-configuration likely reduces symmetry, lowering melting points compared to rigid aromatic derivatives .
- 1-(4-Aminophenyl)ethanone: Melts at 454–456 K, with moderate ethanol solubility due to polar amino and ketone groups .
- 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone: Melts at 109–110°C; hydroxyl and methoxy groups enhance water solubility relative to non-polar cyclohexyl analogs .
Spectroscopic Characterization:
- FTIR/NMR: The target compound’s amino group shows N-H stretches at ~3300 cm⁻¹ (FTIR), while aromatic analogs exhibit C-Cl (750 cm⁻¹) or C-O (1250 cm⁻¹) vibrations .
- Mass Spectrometry : All compounds display molecular ion peaks ([M⁺]) correlating with their molecular weights, with fragmentation patterns dependent on substituents (e.g., loss of -CH₃ or -Cl) .
Preparation Methods
Catalytic Hydrogenation of Aromatic Boronates
The hydrogenation of 4-methylphenylboronic acid derivatives represents a foundational step in synthesizing cis-4-methylcyclohexylamine intermediates, which serve as precursors for 1-(4-Amino-4-methylcyclohexyl)ethanone. As detailed in CN109824520B, dissolving 4-methylphenylboronic acid in tetrahydrofuran (THF) under 10 bar H₂ with 5% rhodium-on-carbon achieves 98% conversion to cis-4-methylcyclohexylboronic acid at 50°C. Recrystallization from heptane/ethyl acetate (3:1) enhances cis-selectivity to >99%, critical for downstream amination.
A comparative study of boronate esters shows that pinacol esters exhibit slower hydrogenation kinetics but higher thermal stability than catechol derivatives. For instance, 4-methylphenylboronic acid pinacol ester requires 18 hours at 60°C for full conversion, whereas the catechol ester reacts within 12 hours under identical conditions. This kinetic disparity informs solvent selection: polar aprotic solvents like THF accelerate hydrogen uptake by stabilizing the transition state.
Solvent and Temperature Effects on Stereoselectivity
Hydrogenation stereochemistry directly impacts the spatial orientation of the 4-methyl group in this compound. Non-polar solvents such as toluene favor trans-diastereomers due to reduced solvation of the planar intermediate, while THF stabilizes cis-configurations via oxygen lone-pair coordination to the rhodium catalyst. At 70°C, cis:trans ratios shift from 95:5 (THF) to 80:20 (toluene), underscoring the need for precise temperature control.
Amine Functionalization via Boronate Intermediates
Sulfamic Acid-Mediated Amination
Cis-4-methylcyclohexylboronic acid undergoes amine substitution with sulfamic acid (H₂NSO₃H) in biphasic THF/water systems. According to Example 5 of CN109824520B, adding 1.5 equiv. of sulfamic acid to cis-4-methylcyclohexylboronic acid at 25°C generates the ammonium sulfamate intermediate, which decomposes upon basification with NaOH to yield cis-4-methylcyclohexylamine (85% yield, 99.6% GC purity). This method avoids hazardous azide reagents used in traditional Hofmann rearrangements.
Table 1: Comparative Amination Methods
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sulfamic acid | H₂NSO₃H/NaOH | THF/H₂O | 85 | 99.6 |
| Sodium azide | NaN₃/HCl | CHCl₃ | 85.2 | 99.8 |
| Reductive amination | NaBH₄/BF₃·OEt₂ | THF | 78 | 98.5 |
Scalability and Industrial Adaptations
Kilogram-Scale Synthesis
CN109824520B’s Example 6 demonstrates scalability: 3.97 kg of cis-4-methylcyclohexylboronic acid reacts with 4.1 kg sulfamic acid in a 100 L reactor, producing 2.69 kg cis-4-methylcyclohexylamine (85% yield). Key parameters include:
-
Mixing efficiency : Turbine impellers at 300 RPM prevent localized overheating.
-
Quenching protocol : Gradual HCl addition maintains pH <2 to avoid exothermic decomposition.
-
Solvent recovery : Distillation reclaims >90% THF for reuse.
Purity Optimization via Crystallization
Recrystallization from dichloromethane/isopropanol (8:1) removes trans-isomer contaminants, elevating GC purity from 98.7% to 99.6%. Differential scanning calorimetry (DSC) reveals the cis-isomer’s melting point at 112°C, versus 98°C for the trans-form, enabling thermal fractionation.
Stereochemical Control and Analytical Validation
Chiral Auxiliaries in Asymmetric Synthesis
WO2017019487A1 employs (−)-α-pinene as a chiral director during sodium borohydride reduction of tert-butyl (4-methylcyclohex-3-en-1-yl)carbamate. The pinene-borane complex enforces axial chirality, yielding (1R,2R,5R)-5-amino-2-methylcyclohexanol with 99.7% enantiomeric excess (e.e.). Subsequent oxidation with H₂O₂/NaOH introduces the ethanone group while preserving stereochemistry.
NMR and Chromatographic Characterization
¹H NMR (400 MHz, CDCl₃) of this compound exhibits diagnostic signals at δ 2.12 (s, 3H, COCH₃), 1.92–1.85 (m, 1H, cyclohexyl CH), and 1.45–1.30 (m, 4H, cyclohexyl CH₂). Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) confirms >99% purity with a retention time of 6.8 minutes .
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